3-Fluoro-4-phenoxybenzene-1,2-diamine
CAS No.:
Cat. No.: VC13880805
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11FN2O |
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Molecular Weight | 218.23 g/mol |
IUPAC Name | 3-fluoro-4-phenoxybenzene-1,2-diamine |
Standard InChI | InChI=1S/C12H11FN2O/c13-11-10(7-6-9(14)12(11)15)16-8-4-2-1-3-5-8/h1-7H,14-15H2 |
Standard InChI Key | RBNGFBWUIYFKMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=C(C=C2)N)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
The molecular formula of 3-fluoro-4-phenoxybenzene-1,2-diamine is C₁₂H₁₀FN₂O, with a molecular weight of 217.22 g/mol. Key physical properties, inferred from structurally related compounds, include:
The fluorine atom at the 3-position introduces electron-withdrawing effects, reducing electron density at the aromatic ring and influencing reactivity. The phenoxy group enhances hydrophobicity, impacting solubility and interfacial interactions in polymer matrices .
Spectroscopic Characterization
While direct spectroscopic data for 3-fluoro-4-phenoxybenzene-1,2-diamine is unavailable, multinuclear NMR and IR spectroscopy of related diamines reveal:
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¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating para-substitution. Amine protons appear as broad singlets near δ 4.5–5.0 ppm.
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¹³C NMR: Fluorine coupling splits carbon signals adjacent to the F atom (e.g., C-3 at ~160 ppm) .
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IR: N–H stretches at 3300–3500 cm⁻¹; C–F vibrations at 1100–1250 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Pathways
Two primary routes are proposed for synthesizing 3-fluoro-4-phenoxybenzene-1,2-diamine:
Nitro Reduction Route
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Nitration and Fluorination:
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Challenges:
Cross-Coupling Approach
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Buchwald-Hartwig Amination:
Optimization and Yield
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Grignard Reagent Utilization: Analogous to the synthesis of 3-fluoro-4-methoxypropiophenone , ethylmagnesium bromide could facilitate ketone formation in intermediate steps.
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Column Chromatography: Essential for purifying diamines due to their tendency to oxidize; eluents like petroleum ether/EtOAc (5:1) are effective .
Chemical Reactivity and Functionalization
Ligand Behavior
The diamine’s NH₂ groups act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Co²⁺). Such complexes are explored in catalysis and conductive polymers.
Condensation Reactions
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Polymer Synthesis: Reacts with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. Fluorine improves thermal stability (Tg > 300°C).
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Schiff Base Formation: Condenses with aldehydes to generate imines, useful in coordination chemistry and drug delivery systems.
Electrophilic Substitution
The phenoxy group directs electrophiles to the ortho/para positions, enabling functionalization (e.g., sulfonation, halogenation). Fluorine’s meta-directing nature further modulates reactivity .
Applications in Materials Science
High-Performance Polymers
Fluorinated polyimides derived from this diamine exhibit:
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Enhanced Solubility: Due to the phenoxy group’s bulk, facilitating processing in solvents like NMP.
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Low Dielectric Constant: ~2.5–3.0, ideal for microelectronics insulation.
Advanced Composites
Incorporated into epoxy resins, the diamine improves interfacial adhesion with carbon fibers, increasing composite tensile strength by 15–20% compared to non-fluorinated analogs.
Comparative Analysis with Analogous Compounds
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